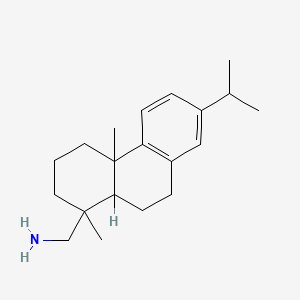

Dihydroabietylamine

Descripción general

Descripción

Dihydroabietylamine, also known as leelamine, is a diterpene amine derived from abietic acid. It is a colorless to slightly yellow solid that is soluble in various organic solvents but insoluble in water. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2 and its role as an inhibitor of pyruvate dehydrogenase kinase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroabietylamine is typically synthesized through the hydrogenation of rosin acid nitriles. The process involves the following steps:

Hydrogenation: Rosin acid nitriles are hydrogenated to produce a mixture of hydroabietylamines.

Separation: The mixture is then separated to obtain relatively pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by heating rosin in an aluminum or copper pot to around 270°C. The dismutation reaction is catalyzed by palladium-carbon, and the product is obtained through vacuum distillation .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroabietylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroabietic acid derivatives.

Reduction: It can be reduced to form tetrahydroabietylamines.

Substitution: The primary amino group can be substituted with various functional groups to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as dibromoalkanes are used for alkylation reactions.

Major Products:

Oxidation: Dehydroabietic acid derivatives.

Reduction: Tetrahydroabietylamines.

Substitution: Various heterocyclic derivatives, including pyrrolidine, piperidine, azepane, and morpholine rings.

Aplicaciones Científicas De Investigación

Dihydroabietylamine has a wide range of scientific research applications:

Chemistry: It is used as a chiral resolving agent for carboxylic acids and as a building block for synthesizing quaternary ammonium compounds

Medicine: this compound exhibits antitumor effects by disrupting intracellular cholesterol transport and nucleotide metabolism, leading to cell death

Industry: It is used as an emulsifier in emulsion polymerization and as a plasticizer in rubber and adhesives.

Mecanismo De Acción

Dihydroabietylamine exerts its effects through several mechanisms:

Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts cellular energy metabolism.

Disruption of Cholesterol Transport: It accumulates in acidic lysosomes, disrupting cholesterol transport and leading to cell death.

Targeting Nucleotide Metabolism: It affects the transcription and protein levels of key enzymes involved in nucleotide metabolism, causing DNA damage and apoptosis.

Comparación Con Compuestos Similares

Dihydroabietylamine is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

Dehydroabietic Acid: A precursor to this compound with similar structural features but different biological activities.

Tetrahydroabietylamines: Reduced forms of this compound with different chemical properties

This compound stands out due to its ability to inhibit pyruvate dehydrogenase kinase and disrupt cholesterol transport, making it a valuable compound in medicinal chemistry and industrial applications .

Propiedades

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859648 | |

| Record name | Abieta-8,11,13-trien-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24978-68-5 | |

| Record name | Dihydroabietylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B1213778.png)

![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)

![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)